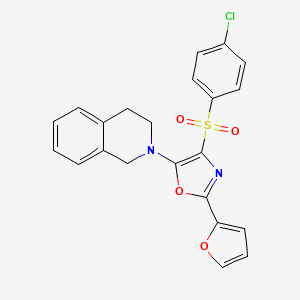
4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole (CAS Number: 862794-94-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₃S
- Molecular Weight : 440.9 g/mol
This compound features a complex arrangement that includes a furan ring, a sulfonamide group, and a dihydroisoquinoline moiety, which are known to contribute to various pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid with this sulfonyl group showed activity against Gram-positive bacteria and Candida albicans . The specific compound under discussion has not been directly tested for antimicrobial properties but shares structural similarities with other active compounds.
Neuroprotective Effects
The neuroprotective potential of related dihydroisoquinoline compounds has been explored extensively. For example, certain derivatives have shown protective effects against corticosterone-induced neuronal damage in PC12 cells, a model for studying neurotoxicity . These compounds demonstrated low cytotoxicity and significant neuroprotective effects, suggesting that the compound may exhibit similar properties.
Acetylcholinesterase Inhibition
Research indicates that compounds with structural similarities to This compound may act as acetylcholinesterase inhibitors. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase can enhance cholinergic transmission and improve cognitive functions.
Cytotoxicity Studies
Cytotoxicity assessments have shown that many synthesized derivatives of related structures possess low toxicity profiles against human cell lines such as HEK293 and L02. For instance, certain compounds exhibited inhibitory rates lower than 20% at concentrations of 100 μM . This suggests a favorable safety profile for potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study focused on the neuroprotective mechanisms of dihydroisoquinoline compounds revealed that they significantly reduced immobility time in the forced swim test (FST), indicating potential antidepressant effects. These findings suggest that the compound may also influence mood regulation through similar pathways .
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-17-7-9-18(10-8-17)30(26,27)21-22(29-20(24-21)19-6-3-13-28-19)25-12-11-15-4-1-2-5-16(15)14-25/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPPOZGTZIHRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














